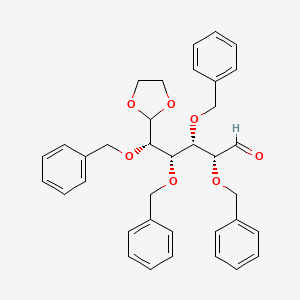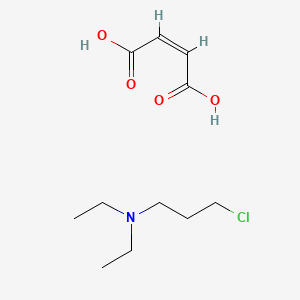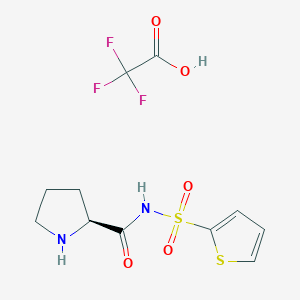
(S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the thiophen-2-ylsulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Amidation: The carboxamide group is introduced through reactions with amines or ammonia.
Trifluoroacetate Formation: The final step involves the formation of the trifluoroacetate salt, usually by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the sulfonyl group or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonyl group.
Protein Binding: Studies on its interaction with proteins and other biomolecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylate
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride
Uniqueness
The presence of the trifluoroacetate group in (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate may impart unique properties such as increased stability, solubility, or bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C11H13F3N2O5S2 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2S)-N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O3S2.C2HF3O2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8;3-2(4,5)1(6)7/h2,4,6-7,10H,1,3,5H2,(H,11,12);(H,6,7)/t7-;/m0./s1 |
InChI-Schlüssel |
DMDSDDZDXJQRJI-FJXQXJEOSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


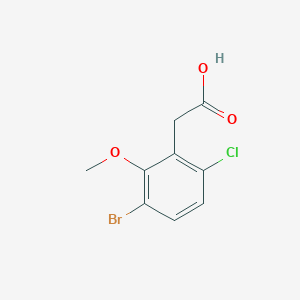

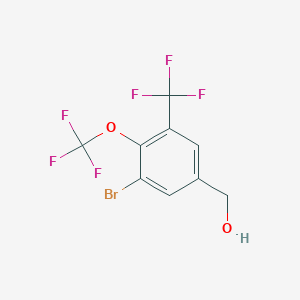
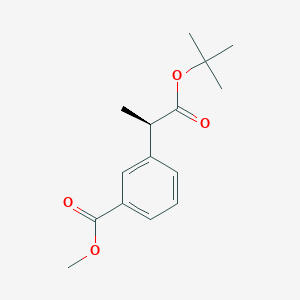
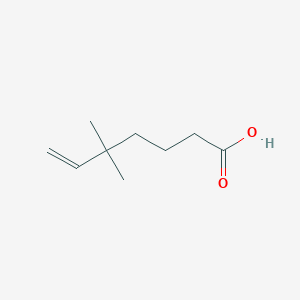
![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)



![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
